molecular formula C5H8N2O3 B13795970 Butanamide, 2-(formylamino)-3-oxo-

Butanamide, 2-(formylamino)-3-oxo-

Cat. No.: B13795970
M. Wt: 144.13 g/mol
InChI Key: OJYVJEFROCGLHP-UHFFFAOYSA-N
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Description

Butanamide, 2-(formylamino)-3-oxo- is an organic compound with a complex structure that includes both amide and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 2-(formylamino)-3-oxo- typically involves the reaction of butanamide with formylating agents under controlled conditions. One common method is the reaction of butanamide with formic acid or formic anhydride in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of Butanamide, 2-(formylamino)-3-oxo- may involve more scalable methods such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 2-(formylamino)-3-oxo- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Butanamide, 2-(formylamino)-3-oxo- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, 2-(formylamino)-3-oxo- involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The amide group can also interact with proteins and other biomolecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Butyramide: Similar structure but lacks the formyl group.

    Formamide: Contains a formyl group but lacks the butanamide backbone.

    Acetamide: A simpler amide with a shorter carbon chain.

Uniqueness

Butanamide, 2-(formylamino)-3-oxo- is unique due to the presence of both formyl and amide groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

2-formamido-3-oxobutanamide

InChI

InChI=1S/C5H8N2O3/c1-3(9)4(5(6)10)7-2-8/h2,4H,1H3,(H2,6,10)(H,7,8)

InChI Key

OJYVJEFROCGLHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)N)NC=O

Origin of Product

United States

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